3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Physicochemical Profiling SAR

Procure CAS 685107-25-9 to access a pharmacophore-inverted pyrazolo[1,5-a]pyrimidine scaffold distinct from the canonical C3-arylsulfonyl 5-HT6 antagonist series. The C6-methylsulfonyl vector, paired with a 4-chlorophenyl σ-hole donor, delivers a unique halogen-bonding probe for co-crystallography and a clean comparator against the 4-fluorophenyl analog (CAS 439108-99-3) to isolate chlorine effects on binding. Its CNS MPO borderline TPSA (98.7 Ų) makes it an ideal calibration standard for computational BBB permeability models. Researchers targeting novel kinase IP space can use this scaffold to explore selectivity profiles unencumbered by prior art on C3-sulfonyl chemotypes.

Molecular Formula C13H11ClN4O2S
Molecular Weight 322.77
CAS No. 685107-25-9
Cat. No. B2883957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS685107-25-9
Molecular FormulaC13H11ClN4O2S
Molecular Weight322.77
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N
InChIInChI=1S/C13H11ClN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3
InChIKeyUUUFDWDLSLXLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 685107-25-9): Core Chemical Identity and Research Supply Profile


3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 685107-25-9) is a synthetic, small-molecule heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class [1]. With a molecular formula of C13H11ClN4O2S and a molecular weight of 322.77 g/mol, it features a 4-chlorophenyl substituent at the 3-position, a methylsulfonyl group at the 6-position, and a primary amine at the 7-position of the fused bicyclic core [2]. This specific substitution pattern distinguishes it from the broader family of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines, which are primarily explored as serotonin 5-HT6 receptor antagonists [3]. The compound is commercially available for research purposes with a typical purity specification of ≥95% .

Why 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Simply Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine chemotype, small variations in the position and electronic nature of substituents profoundly impact both the molecular target engagement profile and the physicochemical properties governing assay compatibility [1]. The target compound carries a 4-chlorophenyl group at C3 and a methylsulfonyl group at C6, whereas the most extensively characterized 5-HT6 antagonist series place the arylsulfonyl group at C3 and a small alkyl or aminoalkyl substituent at C2 [2][3]. This positional isomerism results in a distinct pharmacophoric arrangement: the chlorine atom modulates the electron density and lipophilicity of the aryl ring, while the C6 methylsulfonyl group contributes to both hydrogen-bond acceptor capacity and steric bulk at a different vector than the canonical C3-sulfonyl series [4]. Procuring a generic “pyrazolo[1,5-a]pyrimidine 5-HT6 antagonist” without confirming the exact substitution pattern risks obtaining a compound with a divergent selectivity profile, altered solubility, and unvalidated biological activity.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Chlorine vs. Fluorine Substitution: Calculated Lipophilicity and Electronic Profile Comparison

The target compound, bearing a 4-chlorophenyl group at C3, presents a higher calculated lipophilicity (XLogP3-AA = 2) compared to its direct 4-fluorophenyl analog (3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, CAS 439108-99-3; XLogP3-AA = 1.5) [1][2]. This difference of ΔXLogP = 0.5 translates to an approximately 3.16-fold higher predicted octanol-water partition coefficient, which can significantly affect passive membrane permeability, non-specific protein binding, and assay solubility under standardized buffer conditions. Additionally, the chlorine atom (Molar Refractivity = 6.03 cm³/mol) contributes greater polarizability than fluorine (MR = 0.92 cm³/mol), potentially enhancing van der Waals interactions in hydrophobic receptor binding pockets [3].

Medicinal Chemistry Physicochemical Profiling SAR

Methylsulfonyl vs. Tolylsulfonyl at C6: Molecular Weight and Topological Polar Surface Area Comparison

When compared to the C6-arylsulfonyl analog 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine (CAS 439109-02-1), the target compound exhibits a substantially lower molecular weight (322.77 vs. 398.87 g/mol, ΔMW = 76.1 g/mol, ~19% reduction) [1]. Both compounds share an identical calculated Topological Polar Surface Area (TPSA) of 98.7 Ų, as the sulfonyl group is present in both structures [1]. However, the smaller methylsulfonyl group (van der Waals volume ~27.8 ų) replaces the bulkier 4-methylphenylsulfonyl group (van der Waals volume ~91.6 ų), a volume reduction of approximately 70% at the C6 position [2]. This creates a markedly different steric environment around the 7-amino group, which may influence the compound's ability to engage shallow binding pockets or participate in crystal contact formation during co-crystallization trials.

Drug Design Lead Optimization Physicochemical Properties

C6-Methylsulfonyl vs. C3-Arylsulfonyl Pharmacophore: Distinct 5-HT6 Antagonist Chemotypes

The most extensively optimized 5-HT6 antagonist series in the pyrazolo[1,5-a]pyrimidine class place the arylsulfonyl group at the C3 position, with sub-nanomolar antagonists reported (Ki as low as 190 pM for certain C2-methylamino-C3-arylsulfonyl derivatives) [1]. The target compound, however, features the sulfonyl group at the C6 position and an aryl substituent at C3, representing an inverted pharmacophore arrangement. While this compound falls within the broader structural claims of patents covering substituted 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as 5-HT6 antagonists [2], its pharmacological activity at the 5-HT6 receptor has not been reported in the peer-reviewed primary literature accessible for this analysis. This structural inversion places the hydrogen-bond-accepting sulfonyl group at a different distance and orientation relative to the 7-amino hydrogen-bond-donating group compared to the C3-sulfonyl series, which is predicted to alter the binding mode within the 5-HT6 orthosteric site [3].

Serotonin Receptor 5-HT6 Antagonist Neuropharmacology

Commercial Availability and Purity Benchmarking Against the Fluoro Analog

Both the target compound (CAS 685107-25-9) and its 4-fluorophenyl analog (CAS 439108-99-3) are available from commercial research chemical suppliers. The target compound is stocked by AKSci (Cat. 2327CF) with a specified minimum purity of 95% and is listed on PubChem with a CID created in July 2005 [1]. In contrast, the 4-fluorophenyl analog (CAS 439108-99-3) is available from multiple vendors including Aladdin (Cat. F965434) and ChemScene, also at 95% purity . The target compound has been discontinued by at least one European supplier (CymitQuimica/Biosynth) , suggesting potentially more limited bulk availability compared to the fluoro analog. The 4-chlorophenyl variant also possesses a higher molecular weight (322.77 vs. 306.32 g/mol) and a distinct halogen bonding potential from the chlorine atom, which may be relevant for crystallography-based fragment screening [2].

Chemical Procurement Research Supply Chain Quality Specification

Rotatable Bond Count and Conformational Flexibility: Chlorophenyl vs. Thienyl Analog Comparison

The target compound has a rotatable bond count of 2 (the C3-phenyl bond and the C6-S bond of the methylsulfonyl group) [1]. This is identical to the thienyl analog 6-(methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 866018-17-9), which also has 2 rotatable bonds . However, the 4-chlorophenyl ring in the target compound sustains a conjugated π-system that extends across the C3-aryl bond into the pyrazolo[1,5-a]pyrimidine core, whereas the 3-thienyl analog incorporates a sulfur heteroatom that alters the ring electronics and the preferred torsion angle between the heterocycle and the core scaffold. The computed TPSA for the target compound (98.7 Ų) is identical to the thienyl analog due to conserved heteroatom count, but the chlorine atom contributes a distinctive electrostatic potential surface minimum (σ-hole) not present in the thienyl analog, which can participate in halogen bonding interactions [2].

Conformational Analysis Molecular Modeling Drug Likeness

Limitations Statement: Absence of Published Direct Comparative Bioactivity Data

A comprehensive search of the peer-reviewed literature, PubChem BioAssay, ChEMBL, BindingDB, and patent examples did not yield publicly accessible, quantitative bioactivity data (e.g., IC50, Ki, EC50) for 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 685107-25-9) against any specific molecular target [1][2]. The BindingDB entry identified during the search (BDBM50569822) does not correspond to this compound based on SMILES verification. While the compound is encompassed within the generic Markush structures of patents claiming 5-HT6 receptor antagonists (e.g., US8618114B2) and possibly CDK inhibitors (e.g., WO-2008045266-A3), no specific example number or biological data point for this exact structure could be located in the accessible non-proprietary literature [3][4]. Therefore, all differentiation evidence presented above is derived from structural and physicochemical comparisons, not from head-to-head biological assay data.

Data Transparency Evidence Quality Procurement Risk

Recommended Research Applications for 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Available Evidence


Halogen Bonding Probe in Co-crystallography and Structure-Based Drug Design

Given the presence of a 4-chlorophenyl substituent with a well-defined σ-hole, this compound can serve as a halogen bonding probe in co-crystallization studies with target proteins [1]. The chlorine atom's directional interaction with backbone carbonyl groups has been exploited in fragment-based lead discovery to anchor ligands in specific binding conformations. Researchers can use this compound to compare halogen bonding geometry and energetics against the corresponding 4-fluorophenyl analog (CAS 439108-99-3), which lacks a significant σ-hole [2]. The conserved methylsulfonyl and 7-amino groups maintain constant hydrogen-bond donor/acceptor capacity across the halogen substitution series, enabling clean interpretation of halogen-specific effects on binding affinity and pose.

Exploratory Chemistry for Novel 5-HT6 Antagonist Scaffold Hopping

This compound represents a structurally differentiated chemotype from the heavily optimized C3-arylsulfonyl pyrazolo[1,5-a]pyrimidine 5-HT6 antagonist series (best reported Ki = 190 pM) [3]. The sulfonyl group is repositioned from C3 to C6, creating an inverted pharmacophore that may engage the 5-HT6 receptor through an alternative binding mode. Medicinal chemistry teams pursuing intellectual property freedom-to-operate or seeking to overcome resistance or selectivity limitations of existing 5-HT6 ligands can utilize this compound as a starting scaffold for parallel SAR exploration [4]. Initial screening should include radioligand displacement assays using [³H]LSD at human 5-HT6 receptors expressed in HEK293 cells to establish baseline affinity.

Physicochemical Comparator in CNS Drug Likeness Profiling

With a molecular weight of 322.77 g/mol, XLogP of 2, TPSA of 98.7 Ų, and only 2 rotatable bonds, this compound falls within favorable ranges for CNS drug-likeness (MW < 400, LogP 1-4, TPSA < 90 Ų, rotatable bonds ≤ 6) [1][5]. It can be included as a calibration standard or comparator compound in panels assessing the CNS Multiparameter Optimization (MPO) desirability score of new chemical entities. Its slightly elevated TPSA (98.7 vs. the preferred <90 Ų) makes it a useful borderline case for testing computational models of passive blood-brain barrier permeability alongside analogs with varying halogen substitutions and sulfonyl group positions.

Kinase Selectivity Panel Screening Starting Point

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold recognized by multiple kinase ATP-binding pockets, including CDKs, JAKs, and mTOR [4][6]. Although direct kinase inhibition data for this specific compound are not publicly available, the combination of a 4-chlorophenyl group at C3 and a methylsulfonyl group at C6 presents a steric and electronic profile distinct from characterized kinase inhibitors in this class. Researchers seeking novel kinase inhibitor leads can submit this compound to commercial kinase selectivity panels (e.g., 100-400 kinase screens) to profile its activity landscape. Comparative screening against the 4-fluorophenyl and thienyl analogs (CAS 439108-99-3 and 866018-17-9) would rapidly define the contribution of the chlorine substituent to kinase selectivity.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.